4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1272294-71-9
VCID: VC2839495
InChI: InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2
SMILES: C1CCC(CC1)N2C=NN=C2C3CCNCC3
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

CAS No.: 1272294-71-9

Cat. No.: VC2839495

Molecular Formula: C13H22N4

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine - 1272294-71-9

Specification

CAS No. 1272294-71-9
Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
IUPAC Name 4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2
Standard InChI Key IMNZUCOQLKQFHU-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C=NN=C2C3CCNCC3
Canonical SMILES C1CCC(CC1)N2C=NN=C2C3CCNCC3

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Composition

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine consists of a piperidine ring connected at the 4-position to a 1,2,4-triazole moiety, which bears a cyclohexyl substituent at the N-4 position of the triazole ring. The molecular formula of this compound is C₁₃H₂₂N₄, representing a hybrid structure that combines the physicochemical properties of both heterocyclic rings. The piperidine component provides a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions, while the triazole ring contributes to the compound's potential biological activity through its nitrogen-rich structure. The cyclohexyl substituent at the N-4 position of the triazole adds lipophilicity to the molecule, potentially enhancing membrane permeability and influencing binding interactions with biological targets.

Comparative Analysis with Similar Compounds

Synthetic Methodologies

General Synthetic Approaches for Triazole-Piperidine Derivatives

The synthesis of triazole-piperidine hybrid compounds typically involves multiple steps starting with appropriate piperidine derivatives and building the triazole ring through cyclization reactions. Based on similar compounds in the literature, the synthesis of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine would likely follow established protocols for constructing the 1,2,4-triazole scaffold. A common approach involves the conversion of a piperidine-4-carboxylic acid derivative to a hydrazide intermediate, followed by reaction with an appropriate reagent to form the triazole ring . The cyclohexyl group would be introduced at the N-4 position of the triazole through alkylation or other suitable methods, completing the structural framework of the target compound.

Proposed Synthetic Route for 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Drawing from synthetic strategies used for similar compounds, a potential synthetic route for 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine might involve the following steps: (1) protection of the piperidine nitrogen, (2) conversion of 4-piperidinecarboxylic acid to its ester derivative, (3) transformation to the corresponding hydrazide, (4) reaction with carbon disulfide and an alkali hydroxide to form a salt, (5) treatment with hydrazine to form the triazole ring, and (6) N-alkylation with a cyclohexyl halide to introduce the cyclohexyl substituent at the N-4 position . The synthesis would likely conclude with deprotection of the piperidine nitrogen to yield the final product. This multi-step approach mirrors established procedures for synthesizing structurally related triazole derivatives with various substituents.

Key Intermediates and Reaction Conditions

Property4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine
Molecular FormulaC₁₃H₂₂N₄C₈H₁₄N₄C₁₆H₂₂N₄O₂S₂
Molecular Weight246.35 g/mol166.22 g/mol366.5 g/mol
Log P (estimated)Higher due to cyclohexylLower due to methylIntermediate
Hydrogen Bond Acceptors446
Hydrogen Bond Donors111
Expected SolubilityModerate in organic solvents, limited in waterBetter water solubility than cyclohexyl derivativeLimited due to aromatic and sulfonyl groups

Spectroscopic Characterization and Analytical Methods

Predicted Spectral Properties

The spectroscopic properties of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine would be characteristic of its structural components. In proton NMR (¹H NMR), the cyclohexyl group would likely display complex multiplets between δ 1.0-2.0 ppm, while the piperidine ring protons would appear as multiplets around δ 1.5-3.5 ppm, with the exact chemical shifts depending on their proximity to nitrogen atoms . Carbon-13 NMR (¹³C NMR) would show signals for the triazole carbons at approximately δ 145-160 ppm, with the piperidine and cyclohexyl carbons appearing upfield in the aliphatic region between δ 25-50 ppm. Infrared spectroscopy would likely reveal characteristic absorption bands for C=N stretching of the triazole ring around 1600-1650 cm⁻¹, as well as C-H stretching bands for the aliphatic groups between 2850-2950 cm⁻¹ .

Modification SitePotential ModificationsExpected Impact
Cyclohexyl groupIntroduction of functional groups (OH, F, Cl, etc.)Fine-tuning of lipophilicity and binding interactions
Piperidine nitrogenAddition of amide, carbamate, or urea functionalitiesImproved pharmacokinetics or additional binding interactions
Piperidine ringSubstitution at various positionsAltered conformation and binding properties
Triazole ringReplacement with bioisosteres (oxadiazole, thiadiazole)Modified electronic properties and metabolic stability
Linker between triazole and piperidineIntroduction of spacer groupsChanged spatial arrangement and flexibility

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